molecular formula C25H37NO4 B12648923 5-Oxo-L-proline, ester with retinol CAS No. 85026-82-0

5-Oxo-L-proline, ester with retinol

Cat. No.: B12648923
CAS No.: 85026-82-0
M. Wt: 415.6 g/mol
InChI Key: HUBADVOQTWGPIY-HDTMHZHJSA-N
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Description

5-Oxo-L-proline, ester with retinol: is a compound that combines 5-oxo-L-proline and retinol through an ester bond. This compound is known for its unique properties derived from both 5-oxo-L-proline and retinol, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-oxo-L-proline, ester with retinol typically involves the esterification of 5-oxo-L-proline with retinol. This reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-L-proline, ester with retinol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized esters, while reduction can produce alcohol derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-oxo-L-proline, ester with retinol is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .

Biology: In biological research, this compound is studied for its potential role in cellular processes. It is used to investigate the effects of retinoids on cell growth and differentiation .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Retinoids are known for their role in skin health, and this compound is studied for its potential use in dermatological treatments .

Industry: In the industrial sector, this compound is used in the formulation of cosmetic products. Its properties make it suitable for use in anti-aging creams and other skincare products .

Mechanism of Action

The mechanism of action of 5-oxo-L-proline, ester with retinol involves its interaction with cellular retinoid receptors. Retinoids, including retinol, exert their effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors function as ligand-inducible transcription factors, regulating the expression of genes involved in cell growth, differentiation, and apoptosis .

Properties

CAS No.

85026-82-0

Molecular Formula

C25H37NO4

Molecular Weight

415.6 g/mol

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H30O.C5H7NO3/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5;7-4-2-1-3(6-4)5(8)9/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3;3H,1-2H2,(H,6,7)(H,8,9)/b9-6+,12-11+,16-8+,17-13+;/t;3-/m.0/s1

InChI Key

HUBADVOQTWGPIY-HDTMHZHJSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C.C1CC(=O)N[C@@H]1C(=O)O

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C.C1CC(=O)NC1C(=O)O

Origin of Product

United States

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